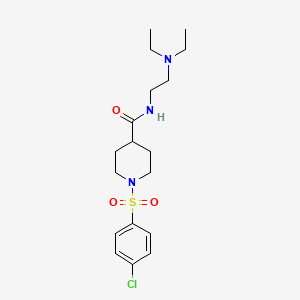

1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide

Description

This compound belongs to the class of sulfonylated piperidine carboxamides, characterized by a 4-chlorophenylsulfonyl group at the piperidine nitrogen and a diethylaminoethyl substituent on the carboxamide. Its synthesis typically involves sequential reactions starting from ethyl piperidine-4-carboxylate. For instance, 4-chlorobenzenesulfonyl chloride is reacted with ethyl piperidin-4-carboxylate in aqueous alkaline conditions to yield the sulfonylated intermediate, followed by hydrazide formation and further functionalization . The structure is confirmed via IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClN3O3S/c1-3-21(4-2)14-11-20-18(23)15-9-12-22(13-10-15)26(24,25)17-7-5-16(19)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXSHDRJFZFRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent functionalization with the diethylaminoethyl group. Common synthetic routes may include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Sulfonylation: Introduction of the 4-chlorophenylsulfonyl group can be done using sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural variations and properties of analogous compounds:

Substituent Effects

- Diethylaminoethyl Group: Enhances solubility in polar solvents compared to cycloheptyl or phenethyl groups .

- Chlorophenyl vs. Methylphenyl Sulfonyl : The 4-Cl substituent increases electrophilicity, improving reactivity in nucleophilic substitutions .

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis achieves >90% yield at the sulfonylation step, outperforming analogues with bulkier substituents (e.g., cycloheptyl: 75–80% yield) .

- Biological Trade-offs: While 11a exhibits potent antiviral activity, its pyridinyl group reduces metabolic stability compared to the diethylaminoethyl group in the target compound .

- Crystallographic Insights : Piperidine rings in these compounds predominantly adopt chair conformations, with bond lengths (C-N: 1.45–1.49 Å) and angles (109–112°) consistent with sp³ hybridization .

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide , also known by its CAS number 1351599-30-8, is a synthetic piperidine derivative that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₄H₁₉ClN₂O₃S

- Molecular Weight: 320.83 g/mol

- CAS Number: 1351599-30-8

The compound features a piperidine ring substituted with a sulfonyl group and a chlorophenyl moiety, which contributes to its biological activity.

Biological Activity Overview

- Antibacterial Activity

-

Enzyme Inhibition

- It exhibits potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

- A study reported IC50 values for several derivatives of similar compounds, highlighting their effectiveness as AChE inhibitors .

- Anticancer Properties

- Hypoglycemic Effects

Study 1: Antibacterial Screening

In a comprehensive study conducted by Aziz-ur-Rehman et al., various synthesized compounds bearing the piperidine nucleus were evaluated for their antibacterial properties. The results indicated that compounds similar to this compound exhibited strong activity against Salmonella typhi (IC50 = 0.63 µg/mL) and moderate activity against other strains such as Staphylococcus aureus and Escherichia coli .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of this class of compounds revealed that several derivatives showed strong AChE inhibitory activity, with some achieving IC50 values as low as 2.14 µM. This suggests that the compound could be a viable candidate for further development in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value |

|---|---|---|

| Antibacterial | Salmonella typhi | 0.63 µg/mL |

| Bacillus subtilis | Moderate | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 2.14 µM |

| Urease | Strong | |

| Anticancer | Tumor Cell Proliferation | Potentially effective |

| Hypoglycemic | Glucose Metabolism | Under investigation |

Q & A

Basic: What are the standard synthetic routes for 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide?

Answer:

The compound is synthesized via sulfonylation of a piperidine-4-carboxamide precursor. A representative method involves reacting 4-chlorobenzenesulfonyl chloride with ethyl piperidine-4-carboxylate under basic conditions (pH 9–10 adjusted with Na₂CO₃), followed by precipitation and purification . Further functionalization of the piperidine nitrogen with diethylaminoethyl groups is achieved through nucleophilic substitution or coupling reactions, monitored by TLC and characterized via NMR and elemental analysis .

Advanced: How does the conformational flexibility of the piperidine ring influence bioactivity?

Answer:

X-ray crystallography data of analogous compounds (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide ) reveal that the piperidine ring adopts a chair conformation , with the N-atom in a near-pyramidal geometry . This conformation optimizes hydrogen bonding (N–H⋯O) with target enzymes, such as carbonic anhydrases (CAs). Computational docking studies suggest that substituents on the piperidine ring (e.g., diethylaminoethyl groups) enhance binding affinity by filling hydrophobic pockets in enzyme active sites .

Basic: What spectroscopic and analytical techniques are used for characterization?

Answer:

- ¹H/¹³C NMR : Identifies alkyl/aryl protons (δ 1.2–3.5 ppm for piperidine CH₂ groups; δ 7.2–7.8 ppm for 4-chlorophenyl signals) and confirms sulfonamide/carboxamide linkages .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- Elemental Analysis : Validates molecular formula (e.g., C₁₆H₂₂ClN₃O₃S) with <0.4% deviation .

- Melting Point : Used to assess purity (e.g., 140–142°C for analogs) .

Advanced: How can contradictory inhibitory activity data across enzyme assays be resolved?

Answer:

Contradictions may arise from:

- Isoform Selectivity : Test against multiple CA isoforms (e.g., CA-II vs. CA-IX) using fluorometric assays .

- Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and ionic strength to mimic in vivo environments .

- Structural Analysis : Compare X-ray crystallography data (e.g., C(4) hydrogen-bonded chains ) with molecular dynamics simulations to identify binding mode variations .

Basic: What parameters optimize reaction yields during synthesis?

Answer:

- pH Control : Maintain pH 9–10 during sulfonylation to prevent side reactions .

- Stoichiometry : Use a 1:1 molar ratio of sulfonyl chloride to piperidine precursor .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

- Reaction Time : Monitor by TLC; typical sulfonylation completes in 3–6 hours .

Advanced: What strategies enhance selectivity for specific biological targets?

Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl) on the phenyl ring to enhance CA-II affinity, or bulkier groups (e.g., diethylaminoethyl) for isoform-specific steric effects .

- Bioisosteric Replacement : Replace sulfonamide with carboxylate groups to modulate polarity and binding kinetics .

- Pharmacophore Modeling : Use Schrödinger’s Glide or AutoDock to predict interactions with CA active sites .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for sulfonamides) .

Advanced: What structural features correlate with off-target effects in kinase assays?

Answer:

- Piperidine Substitution : Diethylaminoethyl groups may interact with ATP-binding pockets in kinases (e.g., EGFR). Counteract by introducing polar groups (e.g., hydroxyl) to reduce lipophilicity .

- Sulfonamide Orientation : Crystal structures (e.g., C(4) chains ) suggest planar sulfonamide moieties increase promiscuity. Modify to bent conformations via steric hindrance .

Basic: What in vitro models are used for preliminary bioactivity screening?

Answer:

- Enzyme Inhibition : CA isoforms (e.g., bovine CA-II) using stopped-flow CO₂ hydration assays .

- Cell-Based Assays : Antiproliferative activity in cancer lines (e.g., HeLa) via MTT assays, with IC₅₀ values <10 µM considered potent .

Advanced: How can computational methods guide structural optimization?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., CA-II) to identify residues (e.g., His94, Gln92) critical for binding .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to predict activity .

- ADMET Prediction : Use SwissADME to optimize logP (2–4) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.